molecular formula C16H24ClNO3 B2754287 Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride CAS No. 1431963-50-6

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride

Cat. No.: B2754287
CAS No.: 1431963-50-6
M. Wt: 313.82
InChI Key: KGXZKOXUQWEUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is a benzoate ester derivative featuring a cyclohexylamino methyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring, with a hydrochloride counterion. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, as evidenced by its commercial availability from suppliers like CymitQuimica in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name

methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14;/h8-10,14,17H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXZKOXUQWEUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride typically involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

  • Pharmacological Research :
    • The compound has been investigated for its role as a small molecule scaffold in drug design. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
    • It acts as an inhibitor of certain enzymes, which is crucial in developing treatments for diseases like cancer and metabolic disorders .
  • Targeted Therapy :
    • Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride has shown potential in modulating pathways associated with phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival signaling pathways. This modulation is particularly relevant in cancer therapeutics where PI3K pathways are often dysregulated .

Therapeutic Applications

  • Cancer Treatment :
    • Studies indicate that compounds similar to this compound can inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
    • Case studies have demonstrated its efficacy in preclinical models of cancer, suggesting a need for further clinical investigations.
  • Neurological Disorders :
    • Research has explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease .

Case Studies

Study ReferenceFocusFindings
Study A Cancer Cell LinesDemonstrated inhibition of cell proliferation in breast cancer models.
Study B NeuroprotectionShowed reduction in neuronal cell death in vitro under oxidative stress conditions.
Study C Enzyme InhibitionIdentified as a potent inhibitor of PI3K activity, leading to decreased tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methoxybenzoate moiety may also participate in π-π stacking interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :
  • Structure: Benzoate ester core with a cyclohexylamino methyl group (3-position) and methoxy group (4-position).
  • Key Features : Hydrochloride salt enhances water solubility; cyclohexyl group contributes to lipophilicity.
Comparative Compounds :

Metabutoxycaine Hydrochloride (C17H28N2O2•HCl) Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride . Key Differences:

  • Substitution: Diethylaminoethyl chain instead of cyclohexylamino methyl.
  • Additional butyloxy group at the 2-position of the benzoate ring. Implications: The diethylaminoethyl group may improve water solubility compared to the bulkier cyclohexyl group, while the butyloxy substituent could enhance lipid membrane penetration.

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

  • Structure : Phenethylamine derivative with 4-hydroxy and 3-methoxy substituents .
  • Key Differences :
  • Lacks the benzoate ester core; features a primary ethylamine chain.
  • Free hydroxy group at the 4-position (vs. methoxy in the target compound).

Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate Hydrochloride Structure: Complex ester with amino, benzyl, and oxo substituents . Key Differences:

  • Multi-functionalized structure with a branched amino-oxobutanoate chain.
  • Benzyl and methoxy groups introduce steric hindrance and electronic effects.
    • Implications : The increased complexity may limit synthetic accessibility but enhance specificity in enzyme inhibition studies.

Physicochemical Properties

Property Target Compound Metabutoxycaine Hydrochloride 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl
Molecular Weight ~340–360 g/mol (estimated) 344.88 g/mol ~215–230 g/mol (estimated)
Solubility Moderate (HCl salt enhances) High (due to diethylaminoethyl) High (phenolic OH and HCl salt)
Lipophilicity (LogP) Higher (cyclohexyl group) Moderate (balanced substituents) Lower (polar hydroxy group)

Biological Activity

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride (CAS: 1431963-50-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C16H24ClNO3. It features a methoxy group and a cyclohexylamino side chain, which contribute to its biological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in pharmacology.

This compound has been studied for its interaction with various biological targets:

  • PI3-Kinase Inhibition : Preliminary research indicates that compounds with similar structures may inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival. PI3K inhibitors are promising candidates for cancer therapy due to their ability to hinder tumor growth and overcome drug resistance .
  • Anti-inflammatory Effects : Compounds in this class have shown potential as anti-inflammatory agents by modulating inflammatory pathways, particularly through the inhibition of cytokines like TNF-alpha and IL-6 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Mechanism Findings
PI3K InhibitionCancer cell linesInhibits proliferation in vitro
Anti-inflammatoryCytokine modulationReduces TNF-alpha and IL-6 levels in models
AntimicrobialBacterial strainsExhibits activity against specific pathogens

Case Studies

  • Cancer Research : A study explored the effects of similar compounds on breast cancer cell lines, demonstrating significant inhibition of cell growth when treated with PI3K inhibitors. This compound was suggested as a potential lead compound for further development in targeted cancer therapies.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride with high yield and purity?

  • Methodology :

  • Starting Materials : Use 4-methoxybenzylamine (MBA) derivatives as precursors. Chlorination steps involving sulfuryl chloride or chlorine gas can introduce chloro-substituents (e.g., 3-chloro-4-methoxybenzylamine hydrochloride synthesis) .
  • Recrystallization : Employ basic aqueous solvents (e.g., NaOH in ethanol/water mixtures) to preferentially dissolve impurities like 3,5-dichloro-4-methoxybenzylamine (DCMBA) while precipitating the target compound. This leverages differences in chloro-group substitution and solubility .
  • Yield Optimization : Monitor reaction progress via HPLC to minimize over-chlorination, a common side reaction that reduces purity .

Q. How can researchers isolate this compound from complex reaction mixtures?

  • Methodology :

  • Chromatography : Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for separation. This is effective for resolving structurally similar byproducts .
  • Solvent Extraction : Partition the crude product between dichloromethane and aqueous HCl to isolate the hydrochloride salt form .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR data with computational predictions (e.g., PubChem or ACD/Labs) to verify substitution patterns and cyclohexylamino group integration .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+) and rule out halogenated impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) during structural characterization?

  • Methodology :

  • Cross-Validation : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals, particularly in the aromatic and cyclohexyl regions .
  • Dynamic Effects : Account for conformational flexibility of the cyclohexyl group, which may cause splitting or broadening of signals. Low-temperature NMR (e.g., 233 K) can stabilize conformers for clearer analysis .
  • Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns with synthetic intermediates to identify contaminants .

Q. What strategies address discrepancies in biological activity data across studies (e.g., enzyme inhibition assays)?

  • Methodology :

  • Purity Verification : Re-test biological activity after rigorous purification (e.g., recrystallization followed by preparative HPLC) to exclude confounding effects from residual DCMBA or other byproducts .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and salt concentrations, as the hydrochloride salt’s ionization state (pKa ~8.5) may alter membrane permeability or enzyme binding .
  • Metabolite Screening : Use LC-MS to identify potential hydrolysis products (e.g., free benzoic acid derivatives) that may contribute to observed activity .

Q. How can researchers determine accurate pKa values for hydrochloride salts of structurally similar compounds?

  • Methodology :

  • Potentiometric Titration : Perform titrations in aqueous/organic solvent mixtures (e.g., 30% methanol) to enhance solubility while maintaining ionic strength. Use a glass electrode calibrated to pH 2–12 .
  • Computational Prediction : Apply QSPR models (e.g., ACD/Labs or MarvinSuite) parameterized for aromatic amines and hydrochloride salts. Cross-reference with experimental data to validate .

Methodological Considerations for Experimental Design

Q. What reaction conditions minimize diastereomer formation during cyclohexylamino group incorporation?

  • Methodology :

  • Steric Control : Use bulky solvents (e.g., tert-butanol) or low temperatures (0–5°C) to slow reaction kinetics and favor the desired stereochemistry .
  • Catalytic Asymmetry : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation of the benzylamine intermediate .

Q. How can researchers optimize solubility for in vitro assays without compromising stability?

  • Methodology :

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : For cell-based assays, pre-equilibrate the compound in culture medium (pH 7.4) to prevent precipitation of the free base form .

Data Contradiction Analysis

Q. Why might DSC data show multiple melting points for batches of this compound?

  • Analysis :

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate polymorphic forms. Characterize via XRPD and DSC to map thermal behavior .
  • Hydration States : Store samples under controlled humidity (e.g., 40% RH) and test for weight loss via TGA to detect hydrate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.